molecular formula C15H21NO2 B13231073 1-[2-Amino-1-(3-methylphenyl)ethyl]cyclopentane-1-carboxylic acid

1-[2-Amino-1-(3-methylphenyl)ethyl]cyclopentane-1-carboxylic acid

Cat. No.: B13231073
M. Wt: 247.33 g/mol
InChI Key: LJPKCNAWFSEIBG-UHFFFAOYSA-N
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Description

1-[2-Amino-1-(3-methylphenyl)ethyl]cyclopentane-1-carboxylic acid is a complex organic compound characterized by its unique structure, which includes a cyclopentane ring, an amino group, and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-Amino-1-(3-methylphenyl)ethyl]cyclopentane-1-carboxylic acid typically involves multi-step organic reactions. One common method includes the reaction of 3-methylphenylacetonitrile with cyclopentanone in the presence of a reducing agent to form the intermediate compound. This intermediate is then subjected to hydrolysis and subsequent amination to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Catalysts and solvents are carefully selected to ensure efficient conversion and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

1-[2-Amino-1-(3-methylphenyl)ethyl]cyclopentane-1-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso compounds.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Reagents such as nitric acid (HNO₃) for nitration and halogens (Cl₂, Br₂) for halogenation are employed.

Major Products Formed

    Oxidation: Nitro or nitroso derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated or nitrated aromatic compounds.

Scientific Research Applications

1-[2-Amino-1-(3-methylphenyl)ethyl]cyclopentane-1-carboxylic acid has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential role in biochemical pathways and interactions with enzymes.

    Medicine: Explored for its therapeutic potential in treating various diseases due to its unique structure and reactivity.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 1-[2-Amino-1-(3-methylphenyl)ethyl]cyclopentane-1-carboxylic acid involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the aromatic ring can participate in π-π interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[2-Amino-1-(3-methylphenyl)ethyl]cyclopentane-1-carboxylic acid is unique due to its combination of a cyclopentane ring with an amino and carboxylic acid group, which imparts distinct chemical and biological properties. Its structure allows for versatile chemical modifications and interactions, making it a valuable compound in various research fields.

Properties

Molecular Formula

C15H21NO2

Molecular Weight

247.33 g/mol

IUPAC Name

1-[2-amino-1-(3-methylphenyl)ethyl]cyclopentane-1-carboxylic acid

InChI

InChI=1S/C15H21NO2/c1-11-5-4-6-12(9-11)13(10-16)15(14(17)18)7-2-3-8-15/h4-6,9,13H,2-3,7-8,10,16H2,1H3,(H,17,18)

InChI Key

LJPKCNAWFSEIBG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)C(CN)C2(CCCC2)C(=O)O

Origin of Product

United States

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